molecular formula C14H11NO4 B13029769 Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate

Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B13029769
M. Wt: 257.24 g/mol
InChI Key: OXYHIGKWGXJAGB-UHFFFAOYSA-N
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Description

Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate is an organic compound with the molecular formula C14H11NO4. It is a derivative of biphenyl, where a nitro group is attached to one of the phenyl rings, and a methyl ester group is attached to the carboxylate group on the other phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the nitration of methyl benzoate followed by a Suzuki-Miyaura coupling reaction. The nitration step introduces the nitro group onto the aromatic ring, and the coupling reaction forms the biphenyl structure .

Industrial Production Methods

In an industrial setting, the production of Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate depends on its chemical structure. The nitro group is electron-withdrawing, which affects the reactivity of the aromatic ring. This compound can interact with various molecular targets through electrophilic and nucleophilic interactions. The pathways involved include aromatic substitution and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

methyl 2-nitro-6-phenylbenzoate

InChI

InChI=1S/C14H11NO4/c1-19-14(16)13-11(10-6-3-2-4-7-10)8-5-9-12(13)15(17)18/h2-9H,1H3

InChI Key

OXYHIGKWGXJAGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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